![molecular formula C11H14N2O2S B2828015 2-Acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 19819-14-8](/img/structure/B2828015.png)
2-Acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
“2-Acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide” is a compound with the molecular formula C11H13NO3S and a molecular weight of 239.3 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13NO3S/c1-6(13)12-10-9(11(14)15)7-4-2-3-5-8(7)16-10/h2-5H2,1H3,(H,12,13)(H,14,15) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 228-230 degrees Celsius .Scientific Research Applications
- AChE Inhibition : Researchers have investigated derivatives of this compound for their acetylcholinesterase (AChE) inhibitory activity. AChE inhibitors are relevant in Alzheimer’s disease treatment, as they enhance cholinergic neurotransmission and may improve cognitive function .
- Donepezil Analogues : The compound’s structural features make it a valuable scaffold for designing new donepezil analogs. These analogs could potentially exhibit improved pharmacological properties for treating neurodegenerative disorders .
- Iminofuran Chemistry : Ethyl 2-acetamido-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, a related compound, has been studied in the context of iminofuran chemistry. Recyclization reactions involving this compound have been explored .
- Thiophene Derivatives : The benzothiophene core in this compound has attracted attention as a potential scaffold for developing novel antibacterial agents. Researchers have explored its antibacterial activity against various pathogens .
- Carboxamide Moiety : The carboxamide group in this compound may contribute to anti-inflammatory effects. Investigations into its interactions with inflammatory pathways could provide valuable insights .
- Structure-Activity Relationship (SAR) : Researchers have studied the SAR of this compound to understand how specific modifications affect its biological activity. Insights gained from SAR studies can guide drug design efforts .
Alzheimer’s Disease Research
Medicinal Chemistry
Chemical Synthesis
Antibacterial Agents
Anti-Inflammatory Properties
Chemical Biology and Drug Design
Safety and Hazards
properties
IUPAC Name |
2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S/c1-6(14)13-11-9(10(12)15)7-4-2-3-5-8(7)16-11/h2-5H2,1H3,(H2,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUTVRGGAPLSNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C2=C(S1)CCCC2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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